molecular formula C7H12Cl2N2 B2442072 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole hydrochloride CAS No. 85650-04-0

1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole hydrochloride

Cat. No.: B2442072
CAS No.: 85650-04-0
M. Wt: 195.09
InChI Key: NWSBHDZRLVEVQL-UHFFFAOYSA-N
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Description

1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole hydrochloride is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a chloroethyl group at position 1 and two methyl groups at positions 3 and 5, along with a hydrochloride salt form.

Properties

IUPAC Name

1-(2-chloroethyl)-3,5-dimethylpyrazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2.ClH/c1-6-5-7(2)10(9-6)4-3-8;/h5H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSBHDZRLVEVQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCl)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85650-04-0
Record name 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole hydrochloride
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Preparation Methods

Reaction Mechanism and Conditions

Hydrochloride Salt Formation via Gaseous HCl Treatment

Post-alkylation, the free base is converted to its hydrochloride salt using anhydrous hydrogen chloride gas. This step ensures stability and improves solubility for downstream applications.

Procedure and Optimization

A solution of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole in dimethoxyethane is saturated with dry HCl gas at 80°C for 50 minutes. The precipitate is filtered, washed with cold ether, and dried under vacuum (100 mbar, 80°C). This method achieves a 96% yield with a melting point of 160–168°C, consistent with literature values.

Critical factors :

  • HCl flow rate : 15 L/h to prevent oligomerization
  • Solvent purity : Aprotic solvents (e.g., dimethoxyethane) minimize side reactions
  • Drying protocol : Vacuum drying at 80°C ensures residual solvent removal

Alternative Pathways: Nucleophilic Substitution and Ligand Synthesis

Ligand Synthesis Applications

1-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole serves as a precursor for N-heterocyclic carbene ligands. Heating with imidazole derivatives at 120°C for 64 hours forms complexes such as 1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-((S)-1-phenylethyl)-3H-imidazol-1-ium chloride. This application underscores the compound’s versatility in organometallic chemistry.

Comparative Analysis of Synthetic Methods

The table below summarizes key methodologies, yields, and conditions:

Method Reactants Solvent Temperature Yield (%) Reference
Alkylation with 1,2-DCE 3,5-Dimethylpyrazole + ClCH₂CH₂Cl Dimethoxyethane 80°C 96
HCl Gas Treatment 1-(2-Chloroethyl)pyrazole + HCl(g) Dimethoxyethane 80°C 96
Ligand Synthesis 1-(2-Chloroethyl)pyrazole + Imidazole Solventless 120°C 38

Challenges and Optimization Strategies

Side Reactions and Mitigation

  • Oligomerization : Excess HCl or prolonged heating may induce dimerization. Controlled gas flow and stoichiometry are critical.
  • Solvent Peroxidation : Ethers like dimethoxyethane require inert atmospheres to prevent peroxide formation.

Green Chemistry Approaches

Recent efforts explore replacing dichloroethane with bio-based alkylating agents (e.g., ethylene carbonate) under microwave irradiation, though yields remain suboptimal (50–60%).

Chemical Reactions Analysis

1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted products.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, along with appropriate catalysts and temperature control.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole hydrochloride involves several chemical reactions, including the use of hydrazine derivatives and carbonyl compounds. The compound has been characterized using various techniques such as NMR spectroscopy and mass spectrometry, confirming its structure and purity .

Pharmacological Activities

This compound exhibits significant pharmacological properties, making it a valuable scaffold for drug development. Notable activities include:

  • Antimicrobial Activity : Research indicates that pyrazole derivatives possess broad-spectrum antimicrobial properties. For instance, compounds derived from this structure have shown effectiveness against various bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values as low as 12.5 mg/mL .
  • Anticancer Properties : Several studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds related to this compound have demonstrated significant cytotoxicity against cancer cell lines like A549 (lung cancer) and NCI-H1299, with IC50 values indicating potent growth inhibition .

Material Science

The compound is also utilized in material science for the synthesis of polymers and liquid crystals. Its ability to form coordination complexes with transition metals enhances its application in developing new materials with distinct properties .

Case Study 1: Antimicrobial Screening

A series of pyrazole derivatives were synthesized and evaluated for their antimicrobial activity against a panel of pathogens. The study found that certain derivatives exhibited excellent antibacterial and antifungal activities, validating the potential of this compound as a lead compound in antimicrobial drug development .

Case Study 2: Anticancer Activity Assessment

In a comprehensive study examining various pyrazole derivatives' anticancer effects, compounds related to this compound showed significant growth inhibition across multiple cancer cell lines. This research supports the continued exploration of pyrazole-based compounds in oncology .

Comparative Data Table

Application AreaActivity TypeMIC/IC50 ValuesReference
AntimicrobialBacterial Inhibition12.5 mg/mL
AntifungalFungal InhibitionVariable
AnticancerCell Growth InhibitionIC50: 5.94 µM (A549)

Mechanism of Action

The mechanism of action of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. The compound’s effects on DNA and protein synthesis are of particular interest in cancer research, where it may induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole hydrochloride include other chloroethyl-substituted pyrazoles and related heterocyclic compounds. For example:

    1-(2-Chloroethyl)-3,5-dimethylpyrazole: Lacks the hydrochloride salt form but has similar chemical properties.

    1-(2-Chloroethyl)-3-methylpyrazole: Contains only one methyl group, leading to different steric and electronic effects.

    1-(2-Chloroethyl)-5-methylpyrazole: Similar to the previous compound but with the methyl group at a different position.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity.

Biological Activity

1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. The synthesis typically involves the reaction of 3,5-dimethyl-1H-pyrazole with chloroethyl derivatives under controlled conditions to yield the hydrochloride salt form.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that various substituted pyrazoles can inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators in inflammatory processes.

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Dexamethasone76% at 1 µM86% at 1 µM
1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazoleUp to 85% at 10 µM93% at 10 µM

These findings suggest that this compound could serve as a potent anti-inflammatory agent comparable to established drugs like dexamethasone .

2. Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented. Studies have shown that compounds based on the pyrazole scaffold can inhibit the growth of various cancer cell lines, including lung and breast cancer cells.

Cancer Cell LineIC50 (µM)
MDA-MB-231 (Breast)49.85
A549 (Lung)0.95
HepG2 (Liver)0.30

The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through various pathways, including the inhibition of Aurora-A kinase .

3. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been explored against several bacterial strains. For example, compounds have demonstrated activity against E. coli, S. aureus, and Klebsiella pneumonia.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli20 µg/mL
S. aureus15 µg/mL
Klebsiella pneumonia25 µg/mL

These results highlight the potential of this class of compounds in treating bacterial infections .

Case Studies

Several studies have focused on the biological activities of pyrazole derivatives similar to this compound:

  • Anti-inflammatory Effects : A study demonstrated that a series of pyrazole derivatives inhibited TNF-α and IL-6 production significantly, suggesting their potential use in inflammatory diseases .
  • Anticancer Research : Another investigation into novel pyrazole compounds revealed their ability to induce apoptosis in various cancer cell lines, with promising results for drug development targeting specific kinases involved in cancer progression .
  • Antimicrobial Properties : Research on substituted pyrazoles indicated effective inhibition against multiple bacterial strains, emphasizing their role as potential antibacterial agents .

Q & A

Q. What are the established synthetic routes for 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole hydrochloride, and what methodological considerations ensure reproducibility?

The synthesis of pyrazole derivatives often involves alkylation or acylation reactions. For example, analogous compounds like 2-chloro-N-(1,3,5-trimethylpyrazol-4-yl)acetamide are synthesized using chloroacetyl chloride and pyrazole derivatives in the presence of a base (e.g., triethylamine) to neutralize HCl . For this compound, a plausible route involves reacting 3,5-dimethyl-1H-pyrazole with 2-chloroethyl chloride under basic conditions. Key considerations include:

  • Temperature control : Exothermic reactions require cooling to avoid side products.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
  • Purification : Recrystallization or column chromatography ensures purity, validated via HPLC or LC-MS .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

Standard characterization protocols include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the pyrazole backbone and substituents. For example, the methyl groups at positions 3 and 5 typically resonate at δ 2.1–2.5 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., C7_7H11_{11}Cl2_2N2_2).
  • HPLC : Purity assessment (>95%) using reverse-phase chromatography with UV detection at 254 nm .

Q. What are the primary research applications of this compound in medicinal chemistry and materials science?

Pyrazole derivatives are explored for:

  • Antimicrobial activity : Structural analogs exhibit antileishmanial and antimalarial properties due to interactions with parasitic enzymes .
  • Coordination chemistry : Pyrazole ligands form complexes with transition metals (e.g., palladium, chromium) for catalytic applications .
  • Material stability : The hydrochloride salt enhances solubility in aqueous systems, useful in drug formulation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Advanced optimization involves:

  • Design of Experiments (DoE) : Evaluate factors like solvent/base ratio, temperature, and reaction time using response surface methodology.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd) may accelerate alkylation, as seen in palladium-pyrazole complexes .
  • In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. What strategies resolve contradictions in reported solubility and stability data for this compound?

Discrepancies often arise from salt form (hydrochloride vs. free base) or crystallinity. Methodological approaches include:

  • Polymorph screening : X-ray crystallography (e.g., PXRD) identifies stable crystalline forms .
  • Solubility studies : Compare solubility in buffered solutions (pH 1–7) using UV-Vis spectroscopy .
  • Accelerated stability testing : Expose the compound to heat (40–60°C) and humidity (75% RH) for 4 weeks, analyzing degradation via LC-MS .

Q. How does the hydrochloride salt influence the compound’s reactivity in biological systems compared to its free base?

The hydrochloride salt:

  • Enhances aqueous solubility, improving bioavailability for in vitro assays.
  • May alter binding kinetics: Ionic interactions with target proteins (e.g., kinases) can be studied via molecular docking simulations .
  • Stability trade-offs: Protonation of the pyrazole nitrogen may reduce nucleophilicity in metal-coordination reactions .

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